molecular formula C10H11N3S B13909452 Methyl N'-benzyl-N-cyanocarbamimidothioate CAS No. 5863-81-0

Methyl N'-benzyl-N-cyanocarbamimidothioate

Cat. No.: B13909452
CAS No.: 5863-81-0
M. Wt: 205.28 g/mol
InChI Key: SOJKHYSLBQGGFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N’-benzyl-N-cyanocarbamimidothioate is a chemical compound known for its unique structure and properties. It belongs to the class of N-substituted-N’-cyanocarbamimidothioates, which are derived from dimethyl N-cyanodithioiminocarbonate.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N’-benzyl-N-cyanocarbamimidothioate can be synthesized through the reaction of dimethyl N-cyanodithioiminocarbonate with arylamine or alkylamine compounds in refluxing ethanol solution. This method yields the desired product efficiently

Industrial Production Methods

While specific industrial production methods for Methyl N’-benzyl-N-cyanocarbamimidothioate are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl N’-benzyl-N-cyanocarbamimidothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioamide group can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .

Mechanism of Action

The mechanism of action of Methyl N’-benzyl-N-cyanocarbamimidothioate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function. For example, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl N’-benzyl-N-cyanocarbamimidothioate include other N-substituted-N’-cyanocarbamimidothioates, such as:

Uniqueness

Methyl N’-benzyl-N-cyanocarbamimidothioate is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties.

Biological Activity

Methyl N'-benzyl-N-cyanocarbamimidothioate (commonly referred to as MBC) is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of MBC, supported by research findings, case studies, and data tables.

Chemical Structure and Synthesis

MBC is characterized by its unique structure, which includes a benzyl group and a cyanocarbamimidothioate moiety. The synthesis of MBC has been reported to yield high purity (>95%) through various methods, including the use of thionyl chloride and benzotriazole-mediated acylation techniques .

Biological Activity Overview

The biological activity of MBC has been investigated in several studies, revealing its potential as an anti-cancer agent, anti-inflammatory compound, and antioxidant.

1. Anticancer Activity

Research indicates that MBC exhibits significant anti-cancer properties. In vitro studies have shown that MBC can induce apoptosis in various cancer cell lines. For instance, it was found to inhibit cell proliferation in human leukemia (U-937) and melanoma (SK-MEL-1) cell lines with varying IC50 values .

Table 1: Antiproliferative Activity of MBC

Cell LineIC50 (µM)Mechanism of Action
U-93715Induction of apoptosis
SK-MEL-120Inhibition of cell cycle progression

2. Anti-inflammatory Properties

MBC has also been studied for its anti-inflammatory effects. A study demonstrated that treatment with MBC reduced levels of pro-inflammatory cytokines such as TNF-α and IL-1β in THP-1 cells. This suggests that MBC may modulate inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis and inflammatory bowel disease .

Table 2: Anti-inflammatory Effects of MBC

TreatmentCytokine Level Reduction (%)Condition Treated
MBC (10 µM)TNF-α: 40%, IL-1β: 35%Inflammatory bowel disease

3. Antioxidant Activity

MBC has demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress markers in cell cultures. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer .

Case Studies

Several case studies have highlighted the potential applications of MBC in clinical settings:

  • Case Study 1 : In a preclinical model of colitis, administration of MBC significantly alleviated symptoms and reduced inflammation markers compared to control groups .
  • Case Study 2 : A study involving mice with induced rheumatoid arthritis showed that treatment with MBC resulted in decreased joint swelling and improved mobility, indicating its therapeutic potential in chronic inflammatory conditions .

Properties

CAS No.

5863-81-0

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

methyl N'-benzyl-N-cyanocarbamimidothioate

InChI

InChI=1S/C10H11N3S/c1-14-10(13-8-11)12-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,13)

InChI Key

SOJKHYSLBQGGFZ-UHFFFAOYSA-N

Canonical SMILES

CSC(=NCC1=CC=CC=C1)NC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.